molecular formula C14H12N2O3 B5779873 4-{[3-(2-furyl)acryloyl]amino}benzamide

4-{[3-(2-furyl)acryloyl]amino}benzamide

Cat. No.: B5779873
M. Wt: 256.26 g/mol
InChI Key: BITXKWBMMJKWBD-BQYQJAHWSA-N
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Description

4-{[3-(2-Furyl)acryloyl]amino}benzamide is a synthetic benzamide derivative characterized by a furan-acryloyl substituent at the 4-position of the benzamide core. Its structure combines a planar aromatic benzamide moiety with a conjugated 3-(2-furyl)acryloyl group, which imparts unique electronic and steric properties. This compound is primarily synthesized via acylation reactions, where 3-(2-furyl)acryloyl chloride reacts with 4-aminobenzamide under controlled conditions .

Properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-14(18)10-3-5-11(6-4-10)16-13(17)8-7-12-2-1-9-19-12/h1-9H,(H2,15,18)(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITXKWBMMJKWBD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-{[3-(2-furyl)acryloyl]amino}benzamide and related benzamide derivatives:

Compound Name Molecular Formula Substituent at 4-Position Key Properties/Applications Reference
This compound C₁₄H₁₂N₂O₃ 3-(2-Furyl)acryloyl Kinase inhibition, antimicrobial activity
N-[(2S)-3-(4-Butoxyphenyl)...benzamide C₂₇H₃₀N₂O₄ 4-Butoxyphenyl + chiral side chain Hypothesized GPCR modulation
3-{[(4-Fluorophenyl)methyl]amino}benzamide C₁₄H₁₃FN₂O 4-Fluorophenylmethyl Anticancer screening (IC₅₀ ~ 10 µM)
4-({[(4-Butyl-2-oxochromen-7-yl)oxy]acetyl}amino)benzamide C₂₂H₂₂N₂O₅ Chromenyl-oxyacetyl Anticoagulant potential, low solubility

Key Observations:

Substituent Effects on Bioactivity: The furyl-acryloyl group in this compound enhances π-conjugation, improving binding to ATP pockets in kinases compared to simpler benzamides like 3-{[(4-fluorophenyl)methyl]amino}benzamide . Alkoxy substituents (e.g., butoxyphenyl in derivatives) increase lipophilicity but reduce aqueous solubility, limiting bioavailability .

Solubility and Pharmacokinetics :

  • The chromenyl-oxyacetyl group in the compound from results in poor solubility (<0.1 mg/mL in PBS), whereas the furyl-acryloyl derivative exhibits moderate solubility (1.2 mg/mL) due to its polar amide and furan oxygen .

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